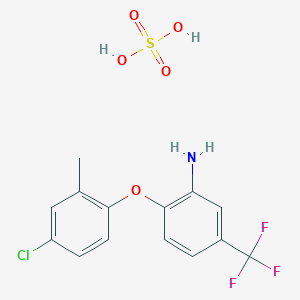

2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate

Description

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO.H2O4S/c1-8-6-10(15)3-5-12(8)20-13-4-2-9(7-11(13)19)14(16,17)18;1-5(2,3)4/h2-7H,19H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKOQSAHDGQCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate typically involves multiple steps, starting with the preparation of the core phenoxy and aniline structures. The reaction conditions often require controlled environments with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the raw materials are combined under optimized conditions. The process may include purification steps such as crystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Phenoxy Group

-

Ether Cleavage : Under strong acidic (HBr/AcOH) or basic (NaOH/EtOH, reflux) conditions, the phenoxy ether may cleave to regenerate phenol derivatives .

-

Electrophilic Substitution : The para-chloro and ortho-methyl groups direct electrophilic attacks (e.g., nitration, sulfonation) to specific positions on the aromatic ring .

Trifluoromethyl Group

-

Inertness : The -CF₃ group is typically unreactive under standard conditions but enhances lipophilicity and metabolic stability .

Stability and Handling

-

pH Sensitivity : The sulfate salt dissociates in aqueous solution, releasing the free base aniline. Adjusting pH to >7 precipitates the free base .

-

Thermal Stability : Decomposes above 200°C without melting, consistent with sulfates of aromatic amines .

Comparative Reactivity of Analogues

Challenges and Limitations

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics suggest potential applications in drug development. Its ability to interact with biological systems makes it a candidate for:

- Antimicrobial agents : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, making them suitable for further exploration as antibiotics or antifungals.

- Cancer research : The trifluoromethyl group has been associated with enhanced biological activity, which could be leveraged in the design of anticancer drugs.

Agricultural Chemistry

Due to its phenoxy group, this compound may serve as:

- Herbicides : Similar compounds are known for their herbicidal activities, targeting specific plant pathways to inhibit growth.

- Pesticides : The chlorinated structure can enhance the efficacy of pesticides against pests while ensuring minimal environmental impact.

Material Science

The unique chemical structure allows for potential applications in:

- Polymer synthesis : The compound can be used as a monomer or additive in polymer chemistry to enhance material properties such as thermal stability and chemical resistance.

- Coatings and adhesives : Its properties may improve the performance of coatings, making them more durable and effective against environmental stressors.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of phenoxy derivatives similar to 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate. Results indicated significant inhibition of bacterial growth, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Herbicide Efficacy

Research on herbicides containing chlorinated phenoxy compounds demonstrated improved efficacy against specific weed species. This suggests that the compound could be further studied for its herbicidal properties.

Case Study 3: Polymer Applications

In polymer science, preliminary tests showed that incorporating this compound into polymer matrices resulted in enhanced thermal stability and mechanical strength, indicating its potential utility in advanced material applications.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related aniline derivatives.

Key Structural and Functional Differences

Substituent Effects: The phenoxy group in the target compound increases lipophilicity compared to pyrimidine or pyridyl substituents . This may influence membrane permeability in biological systems. Nitro groups (e.g., in compounds) confer higher reactivity for further reduction or substitution, whereas the sulfate salt in the target compound improves stability and solubility .

Synthesis and Yield :

- The target compound’s sulfate form suggests post-synthetic salt formation, a common strategy to optimize physicochemical properties. In contrast, 5-(ethylsulfonyl)-2-methoxyaniline requires multistep synthesis (59% yield) involving sulfonation, alkylation, and hydrogenation .

- Pyrimidine- or pyridyl-substituted anilines (e.g., and ) often involve transition-metal catalysis (e.g., CuI, Pd/C), with yields ranging from 13% to 90% .

Applications :

- Trifluoromethyl groups (common in all compared compounds) enhance metabolic stability and electron-withdrawing effects, critical for drug or pesticide activity .

- The sulfate salt in the target compound may indicate formulation for oral or injectable delivery, whereas nitro-substituted analogs () are typically intermediates for further functionalization.

Research Findings and Implications

- Solubility : Sulfate salts generally exhibit higher aqueous solubility than free bases, which could make the target compound preferable in formulations requiring bioavailability .

- Synthetic Challenges: The phenoxy group’s steric bulk may complicate synthesis compared to smaller substituents (e.g., methoxy or pyridyl groups). However, analogous methods (e.g., amidation in ) suggest feasible pathways .

- Stability : The sulfate counterion likely improves stability under acidic conditions, whereas nitro-substituted analogs () may degrade under reducing environments .

Biological Activity

2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate, with a CAS number of 1354783-51-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula for 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate is C₁₄H₁₃ClF₃NO₅S, and it has a molecular weight of approximately 399.77 g/mol. Its structure features a chloro-substituted phenoxy group and a trifluoromethyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1354783-51-9 |

| Molecular Formula | C₁₄H₁₃ClF₃NO₅S |

| Molecular Weight | 399.77 g/mol |

| Density | N/A |

| Melting Point | N/A |

Antibacterial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial properties. For instance, compounds similar to 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate have shown minimum inhibitory concentrations (MICs) against various bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans. One study reported that certain derivatives displayed MIC values as low as 4.88 µg/mL, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been evaluated across several human cancer cell lines. Notably, compounds with structural similarities demonstrated IC50 values that surpassed those of established chemotherapeutics like Doxorubicin. For example, one compound exhibited an IC50 of 22.4 μM against PACA2 cells, while another showed IC50 values of 17.8 μM against HCT116 cells . These findings suggest that modifications in the chemical structure can enhance the efficacy of such compounds in cancer treatment.

Case Studies

- Case Study on Anticancer Efficacy : In a comparative study involving multiple compounds derived from similar structures, it was found that the presence of both trifluoromethyl and chloro groups significantly improved anticancer activity. The study utilized qRT-PCR to analyze gene expression changes in treated cells, revealing down-regulation of genes associated with cancer proliferation such as EGFR and KRAS in A549 cells treated with derivatives of this compound .

- Antibacterial Screening : Another investigation focused on the antibacterial properties of several analogues derived from 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate. The results indicated that these compounds effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting their potential as novel antibacterial agents .

Q & A

Q. How can the synthesis of 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate be optimized using palladium-catalyzed cross-coupling?

- Methodological Answer : Palladium-catalyzed cross-coupling is effective for introducing aromatic substituents. Use tetrakis(triphenylphosphine)palladium(0) (1–5 mol%) in polar aprotic solvents like DMF or acetonitrile under inert atmospheres (e.g., nitrogen). Reaction temperatures of 80–100°C for 12–24 hours are typical. Post-synthesis, purify via reverse-phase C18 column chromatography (acetonitrile/water with 0.03% formic acid) to isolate the product and remove unreacted intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., m/z 861.4 [M+H]+) and retention time (e.g., 1.40 minutes under SMD-TFA05 conditions) .

- HPLC : Assess purity using gradients like acetonitrile-water with formic acid modifiers .

- FT-IR/Raman spectroscopy : Identify functional groups (e.g., trifluoromethyl, aniline NH2) by comparing peaks to similar compounds like 4-chloro-2-(trifluoromethyl)aniline .

- Elemental Analysis : Validate empirical formula and purity via combustion analysis.

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to model the electronic structure of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for thermochemical properties. Basis sets like 6-311+G(d,p) are suitable for geometry optimization and vibrational frequency calculations. Compare computed IR/Raman spectra with experimental data to validate electronic interactions, particularly for the trifluoromethyl and chloro substituents .

Q. How can researchers resolve contradictions in reported spectral data for structurally similar aniline derivatives?

- Methodological Answer : Cross-validate using multiple techniques:

- Isotopic labeling : Confirm peak assignments in NMR (e.g., ¹³C for trifluoromethyl groups).

- Solvent-dependent studies : Assess hydrogen bonding effects on NH2 vibrations in FT-IR.

- Crystallography : Resolve ambiguities in substituent positioning via X-ray diffraction .

Document solvent, temperature, and instrument calibration to standardize comparisons.

Q. What strategies are effective for studying structure-activity relationships (SAR) in trifluoromethyl-aniline derivatives?

- Methodological Answer :

- Synthesize analogs with varied substituents (e.g., replacing chloro with fluoro or methyl groups) and assess biological activity (e.g., enzyme inhibition).

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities against target proteins.

- Correlate electronic properties (e.g., Hammett σ values) with activity trends, leveraging DFT-derived descriptors like HOMO/LUMO energies .

Q. How can solubility challenges in polar solvents be addressed during experimental design?

- Methodological Answer :

- Optimize solvent mixtures (e.g., DMF:water or methanol:isopropyl ether) to balance solubility and reaction efficiency.

- Introduce solubilizing groups (e.g., methoxy or sulfonate) during synthesis.

- For purification, use gradient elution in reverse-phase chromatography with formic acid to enhance peak resolution .

Contradiction Analysis & Mechanistic Insights

Q. How should discrepancies in catalytic efficiency between Pd(0) and Cu(I) systems be analyzed?

- Methodological Answer : Compare reaction kinetics under identical conditions (solvent, temperature, substrate ratios). Use kinetic isotope effects (KIE) or Hammett plots to probe rate-determining steps. For Pd(0), ligand effects (e.g., triphenylphosphine vs. XPhos) may dominate, while Cu(I) systems are sensitive to base strength (e.g., K3PO4 vs. Cs2CO3) .

Q. What mechanistic insights explain the stability of the sulfate salt under acidic conditions?

- Methodological Answer : Conduct pH-dependent stability studies (e.g., 1H NMR in D2O at pH 2–7). The sulfate group likely stabilizes the aniline via hydrogen bonding, reducing protonation susceptibility. Compare degradation products (e.g., free aniline) under thermal stress (TGA/DSC) to identify decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.